molecular formula C23H20ClFN4 B1258283 N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine

N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine

Cat. No. B1258283
M. Wt: 406.9 g/mol
InChI Key: VVEYWVLTXOWUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) detailed the synthesis and structural characterization of compounds related to N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine. The molecule was found to be essentially planar except for one of the fluorophenyl groups, which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antiviral Activity

  • Research by Ali, Shaharyar, and Clercq (2007) synthesized derivatives of N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine and tested them for antiviral activity. The study found that certain analogs of this compound showed promising antiviral activity, highlighting its potential application in antiviral drug development (Ali, Shaharyar, & Clercq, 2007).

Crystal Structures of Related Compounds

  • Loh, Quah, Chia, Fun, Sapnakumari, Narayana, and Sarojini (2013) synthesized and characterized the crystal structures of related pyrazole compounds. The study provided insights into the molecular geometry and interactions of compounds similar to N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine, which can be crucial for understanding its chemical behavior (Loh et al., 2013).

Herbicidal Activity

  • A study conducted by Moran (2003) involved the synthesis of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine. These compounds exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting potential agricultural applications (Moran, 2003).

properties

Product Name

N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)-4-pyrazolyl]methyl]-2-(2-pyridinyl)ethanamine

Molecular Formula

C23H20ClFN4

Molecular Weight

406.9 g/mol

IUPAC Name

N-[[3-(2-chlorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methyl]-2-pyridin-2-ylethanamine

InChI

InChI=1S/C23H20ClFN4/c24-22-7-2-1-6-21(22)23-17(15-26-14-12-19-5-3-4-13-27-19)16-29(28-23)20-10-8-18(25)9-11-20/h1-11,13,16,26H,12,14-15H2

InChI Key

VVEYWVLTXOWUHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN(C=C2CNCCC3=CC=CC=N3)C4=CC=C(C=C4)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2CNCCC3=CC=CC=N3)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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